1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Acetylcholinesterase CNS selectivity Off-target profiling

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone (CAS 112086-79-0) is a fully substituted pyrrole derivative bearing acetyl groups at the 3- and 4-positions, methyl groups at the 2- and 5-positions, and a 4-chlorophenyl substituent on the nitrogen, giving the molecular formula C₁₆H₁₆ClNO₂ and a molecular weight of 289.76 g/mol. The compound belongs to the 1-aryl-2,5-dimethyl-3,4-diacetylpyrrole class and is synthesized via acid-catalyzed condensation of 3,4-diacetyl-2,5-hexanedione with 4-chloroaniline.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
CAS No. 112086-79-0
Cat. No. B12888947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
CAS112086-79-0
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C
InChIInChI=1S/C16H16ClNO2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,1-4H3
InChIKeyRIFHUPVBYAHUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone (CAS 112086-79-0): Procurement-Relevant Identity and Physicochemical Baseline


1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone (CAS 112086-79-0) is a fully substituted pyrrole derivative bearing acetyl groups at the 3- and 4-positions, methyl groups at the 2- and 5-positions, and a 4-chlorophenyl substituent on the nitrogen, giving the molecular formula C₁₆H₁₆ClNO₂ and a molecular weight of 289.76 g/mol . The compound belongs to the 1-aryl-2,5-dimethyl-3,4-diacetylpyrrole class and is synthesized via acid-catalyzed condensation of 3,4-diacetyl-2,5-hexanedione with 4-chloroaniline [1]. Its calculated LogP of 4.15 and topological polar surface area of 39.07 Ų place it in a moderately lipophilic, low-polarity chemical space distinct from carboxylic acid analogs such as the NSAID clopirac [2].

Why Generic Substitution Fails for 1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone (CAS 112086-79-0)


Substituting this compound with a closely related 2,5-dimethylpyrrole derivative is scientifically unsound because the combination of two electron-withdrawing acetyl groups at the 3- and 4-positions and a para-chlorophenyl N-substituent generates a unique electronic and steric environment that cannot be replicated by analogs lacking either the chlorine atom or one of the acetyl moieties [1]. Removal of the chlorine (e.g., the phenyl analog CAS 54609-79-9) alters hydrogen-bonding capacity and halogen-bond donor potential, while loss of one acetyl group (e.g., the 3-monoacetyl series) changes the electron-deficiency of the pyrrole ring and its reactivity as a dienophile in cycloaddition chemistry . The evidence below quantifies where these structural differences translate into measurable divergence in physicochemical, analytical, and biochemical behavior.

Quantitative Differentiation Evidence for CAS 112086-79-0 vs. Closest Structural Analogs


Acetylcholinesterase Inhibition: Null Activity Discriminates CAS 112086-79-0 from CNS-Active Pyrrole Pharmacophores

In a direct binding assay, CAS 112086-79-0 was evaluated for inhibitory activity against acetylcholinesterase at a concentration of 26 µM and showed no inhibition (0% inhibition) . This negative result is structurally informative: the 3,4-diacetyl substitution pattern renders the compound inactive against AChE, contrasting with many N-aryl-pyrrole CNS pharmacophores that rely on basic amine side chains for cholinesterase engagement. The absence of AChE activity distinguishes CAS 112086-79-0 from the antitubercular 2,5-dimethylpyrrole series (e.g., BM212 analogs) where AChE off-target liability is a documented concern [1].

Acetylcholinesterase CNS selectivity Off-target profiling

Mass Spectral Fingerprint: CAS 112086-79-0 GC-MS Data Differentiate It from Non-Chlorinated Phenyl Analog CAS 54609-79-9

The GC-MS spectrum of CAS 112086-79-0 (N-(p-chlorophenyl)-2,5-dimethyl-3,4-diacetylpyrrole) is catalogued in the SpectraBase database as Compound ID 5c07UakKIjb, with an exact mass of 289.086956 g/mol and the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) at the molecular ion cluster [1]. This isotopic signature provides unambiguous differentiation from the non-chlorinated phenyl analog 1-phenyl-2,5-dimethyl-3,4-diacetylpyrrole (CAS 54609-79-9, exact mass 255.125929 Da), which lacks the diagnostic M+2 peak . The InChIKey RIFHUPVBYAHUGV-UHFFFAOYSA-N serves as a unique digital identifier for database retrieval.

GC-MS Analytical chemistry Quality control

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate CAS 112086-79-0 from Carboxylic Acid Analog Clopirac (CAS 42779-82-8)

CAS 112086-79-0 has a calculated LogP of 4.15 and a topological polar surface area (TPSA) of 39.07 Ų, reflecting its neutral, non-ionizable diacetylpyrrole core . In contrast, the structurally related NSAID clopirac (CAS 42779-82-8), which replaces the 4-acetyl group with a carboxylic acid moiety, has a lower LogP (~3.0 estimated by structural analogy) and a substantially higher TPSA (~59 Ų due to the carboxyl group) [1]. The LogP difference of approximately 1.15 log units translates to roughly a 14-fold difference in octanol-water partition coefficient, meaning CAS 112086-79-0 is markedly more membrane-permeable and less water-soluble than clopirac.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility: Paal-Knorr Route to CAS 112086-79-0 vs. Multi-Step Routes to Unsymmetrical 3-Acetylpyrroles

CAS 112086-79-0 is synthesized via a single-step Paal-Knorr condensation of commercially available 3,4-diacetyl-2,5-hexanedione (tetraacetylethane) with 4-chloroaniline, as described for the general synthesis of ten 1-aryl-2,5-dimethyl-3,4-diacetylpyrroles [1]. This contrasts with the more complex, multi-step routes required for mono-acetyl or unsymmetrically substituted pyrrole analogs (e.g., N-alkyl-3-acetyl-2,5-dimethylpyrroles), which necessitate selective mono-acetylation or protecting group strategies [2]. The symmetrical 3,4-diacetyl pattern allows convergent assembly in a single step with high atom economy.

Synthetic chemistry Procurement strategy Building block availability

Recommended Application Scenarios for CAS 112086-79-0 Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Requiring CNS Off-Target De-Risking

When designing N-aryl-2,5-dimethylpyrrole libraries for peripheral targets (e.g., antimicrobial, anti-inflammatory) where CNS penetration or acetylcholinesterase inhibition is undesirable, CAS 112086-79-0 provides a validated starting scaffold. Its documented absence of AChE inhibition at 26 µM supports its use as a core for exploring structure-activity relationships without the cholinergic liability documented for amine-substituted 2,5-dimethylpyrrole antitubercular agents [1].

Analytical Reference Standard for Chlorine-Containing Pyrrole Derivatives in GC-MS Workflows

The GC-MS spectrum of CAS 112086-79-0, with its characteristic ³⁵Cl/³⁷Cl isotopic cluster at m/z 289/291 and InChIKey RIFHUPVBYAHUGV-UHFFFAOYSA-N, serves as an authentic reference for identifying and quantifying halogenated pyrrole derivatives in complex mixtures [2]. QC laboratories can use this spectrum to distinguish the target compound from co-eluting non-chlorinated phenyl analogs (e.g., CAS 54609-79-9) that differ by ~34 Da.

Dienophile Building Block for Electron-Poor Pyrrole Cycloaddition Chemistry

The electron-withdrawing effect of two acetyl groups at the 3- and 4-positions, combined with the inductive effect of the 4-chlorophenyl substituent, activates the pyrrole ring for normal-electron-demand [4+2] cycloadditions as a dienophile . This makes CAS 112086-79-0 a preferred building block over mono-acetyl or non-acetylated pyrroles, which are insufficiently electron-deficient to participate efficiently in such transformations.

Cost-Efficient Procurement for Medium-Throughput Parallel Synthesis Programs

The single-step Paal-Knorr synthesis from 3,4-diacetyl-2,5-hexanedione and 4-chloroaniline [3] enables rapid, scalable access to CAS 112086-79-0. For laboratories running parallel synthesis of 1-aryl-2,5-dimethyl-3,4-diacetylpyrrole libraries, this route minimizes synthetic complexity and cost, offering a procurement advantage over analogs requiring multi-step unsymmetrical functionalization.

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